1-(4-Ethyl-3-mercaptophenyl)propan-2-one
Description
Significance of Mercaptophenyl and Ketone Functionalities in Organic Synthesis and Chemical Biology
The mercaptophenyl and ketone moieties are fundamental building blocks in the design and synthesis of a vast array of organic compounds with significant applications.
The mercaptophenyl group , containing a thiol (-SH) functional group attached to a benzene (B151609) ring, is of paramount importance in medicinal chemistry. The thiol group is a potent nucleophile and can readily participate in redox reactions, acting as an antioxidant by scavenging harmful free radicals. This reactivity is crucial in mitigating oxidative stress, a key factor in numerous diseases. Furthermore, the ability of thiols to chelate metal ions is exploited in the design of drugs for treating heavy metal poisoning. In organic synthesis, the mercapto group serves as a versatile handle for the construction of more complex molecules through various coupling reactions.
The ketone functionality (C=O) is a cornerstone of organic chemistry and is prevalent in numerous biologically active molecules, including sugars (ketoses) and steroid hormones. The carbonyl group's polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it a reactive site for nucleophilic addition reactions, a fundamental transformation in organic synthesis. This reactivity allows for the construction of diverse molecular architectures. In chemical biology, the ketone group can be found in various natural products and is a key component in many enzymatic reactions. The incorporation of ketones into drug candidates can influence their metabolic stability and water solubility.
The combination of both a mercapto and a ketone group within the same molecule, as seen in 1-(4-Ethyl-3-mercaptophenyl)propan-2-one, suggests a potential for synergistic or unique biological activities, making such compounds intriguing targets for further study.
Rationale for Targeted Investigation of this compound
While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known biological activities of structurally related compounds. The specific arrangement of the ethyl and mercapto groups on the phenyl ring is of particular interest.
For instance, compounds bearing a 4-ethyl and a mercapto group on a heterocyclic scaffold, such as in certain 1,2,4-triazole (B32235) derivatives, have been investigated as potent inhibitors of enzymes like 15-lipoxygenase (15-LOX). nih.gov This enzyme is involved in inflammatory pathways, and its inhibition is a therapeutic target for inflammatory diseases. The presence of the ethyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the mercapto group can be crucial for binding to the active site of target enzymes.
Furthermore, substituted acetophenones, which share the ketone-on-a-phenyl-ring motif, are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer properties. The specific substitution pattern on the aromatic ring plays a critical role in determining the biological activity of these compounds. Therefore, the targeted investigation of this compound is a logical step in the exploration of new chemical entities with potential therapeutic applications, building upon the established importance of its constituent functional groups and the promising activities of analogous structures.
Current Research Landscape and Unaddressed Questions Pertaining to the Compound
A thorough review of the current scientific literature reveals a significant gap in the knowledge specifically concerning this compound. There are no readily available, in-depth studies detailing its synthesis, spectroscopic characterization, or biological evaluation. This lack of information presents both a challenge and an opportunity for the scientific community.
The primary unaddressed questions include:
Efficient Synthetic Routes: While general methods for the synthesis of aromatic ketones, such as the Friedel-Crafts acylation, are well-established, an optimized and specific synthetic pathway to this compound has not been reported. The synthesis of related compounds like 1-(4-ethyl-3-methylphenyl)ethanone often involves this classic reaction. evitachem.com
Physicochemical Properties: Detailed experimental data on the compound's physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are not available.
Biological Activity Profile: The potential pharmacological activities of this compound remain unexplored. Based on its structural features, it could be screened for a variety of activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.
Structure-Activity Relationships: Without data on this compound and a series of related analogs, it is impossible to establish any structure-activity relationships that could guide the design of more potent and selective molecules.
The absence of research on this compound highlights an unexplored area within the broader field of medicinal and synthetic chemistry. Future research efforts are needed to synthesize this compound, characterize its properties, and evaluate its biological potential to determine if it holds promise as a lead compound for drug discovery or as a valuable building block in organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10-5-4-9(6-8(2)12)7-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
SJAIWVJOCFYRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Ethyl 3 Mercaptophenyl Propan 2 One
Retrosynthetic Analysis of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This method allows for the logical planning of a synthetic route by identifying key bond disconnections that correspond to reliable forward reactions. amazonaws.comyoutube.com For this compound, several logical disconnections can be proposed.
The most common strategies involve disconnecting bonds adjacent to heteroatoms or functional groups to simplify the structure into key intermediates, known as synthons. amazonaws.comyoutube.com Key retrosynthetic pathways for the target molecule include:
Pathway A: C-C Bond Disconnection (Friedel-Crafts Type): The bond between the aromatic ring and the propan-2-one moiety is a prime candidate for disconnection. This approach simplifies the target into a substituted aryl precursor (4-ethyl-3-mercaptophenol or a protected derivative) and a three-carbon electrophile equivalent to the propan-2-one side chain (e.g., an acetyl cation synthon). This corresponds to a Friedel-Crafts acylation in the forward synthesis, a robust method for forming aryl ketones. youtube.com
Pathway B: C-S Bond Disconnection: Disconnecting the carbon-sulfur bond leads to two main fragments: an aryl precursor with a leaving group at the 3-position (e.g., 1-(3-bromo-4-ethylphenyl)propan-2-one) and a nucleophilic sulfur source (e.g., a hydrosulfide (B80085) anion). This route relies on forming the C-S bond late in the synthesis, often via transition-metal-catalyzed coupling or nucleophilic aromatic substitution.
Pathway C: Side-Chain C-C Bond Disconnection (Alkylation): Another possibility is the disconnection of the α-carbon-β-carbon bond within the propan-2-one side chain. This would lead to a (4-ethyl-3-mercaptophenyl)methyl ketone and a methylating agent. In the forward direction, this involves the generation of an enolate from the methyl ketone followed by alkylation. youtube.comlibretexts.org
Pathway A is often the most direct and efficient, as it builds the carbon skeleton around a pre-functionalized aromatic core. The subsequent sections will focus on the synthetic strategies derived from this retrosynthetic approach.
Precursor Synthesis Strategies for 4-Ethyl-3-mercaptophenol Moieties
The successful synthesis of the target molecule hinges on the efficient preparation of the 4-ethyl-3-mercaptophenol core. Starting from a common precursor like 4-ethylphenol (B45693) wikipedia.org, the main challenge is the regioselective introduction of the mercapto group at the C-3 position.
In recent decades, transition-metal-catalyzed cross-coupling reactions have become a powerful tool for C–S bond formation. beilstein-journals.orgnih.gov These methods offer high efficiency and functional group tolerance, making them ideal for complex syntheses. nih.gov The general approach involves coupling an aryl halide or sulfonate with a thiol or a thiol surrogate, catalyzed by metals like palladium, copper, or nickel. acsgcipr.org
To synthesize the 4-ethyl-3-mercaptophenol moiety, a suitable precursor such as 3-bromo-4-ethylphenol (B1291987) would be required. This intermediate can then be subjected to C-S coupling conditions.
Palladium-Catalyzed Thiolation: Buchwald-Hartwig amination chemistry has been extended to C-S bond formation. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple aryl halides with thiols.
Copper-Catalyzed Thiolation: Ullmann-type couplings using copper catalysts are a cost-effective alternative to palladium. acsgcipr.org Modern protocols often use copper(I) salts (e.g., CuI) with ligands like ethylene (B1197577) glycol or various nitrogen-based ligands to facilitate the coupling of aryl iodides or bromides with thiols under milder conditions than traditional methods. nih.gov
Other Metal Catalysts: Iron, nickel, and cobalt complexes have also been developed as catalysts for C-S cross-coupling, offering greener and more economical options. nih.govacsgcipr.org
Below is a table summarizing typical catalytic systems for aryl thiol formation.
| Catalyst | Ligand | Base | Thiol Source | Solvent | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Thiol | Toluene | acsgcipr.org |
| CuI | Ethylene Glycol | K₂CO₃ | Thiol | Propan-2-ol | nih.gov |
| CuBr | Phosphazene | Phosphazene Base | Thiol | Toluene | nih.gov |
| CoCl₂/Zn | None | None | Thiol | Acetonitrile | nih.gov |
Classical methods for introducing a thiol group onto an aromatic ring often rely on nucleophilic substitution or addition reactions.
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group from an activated aromatic ring by a nucleophile. acsgcipr.org For this pathway to be effective, the 4-ethylphenol ring must contain a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group (e.g., a halide). nih.gov The sulfur nucleophile, such as sodium hydrosulfide (NaSH), can then displace the leaving group. The activating group can be removed or converted in subsequent steps.
Thiolation via Diazonium Salts: The Sandmeyer or Leuckart thiophenol synthesis can be employed. This involves converting an aminophenol precursor (e.g., 3-amino-4-ethylphenol) into a diazonium salt, which is then treated with a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis to yield the desired thiol.
Reaction with Sulfur Chlorides: Phenols can react with sulfur monochloride (S₂Cl₂) to form disulfide or polysulfide bridges, which can then be reduced to the corresponding thiols. google.com For example, 4-ethylphenol could be treated with sulfur chloride, and the resulting product reduced with a reducing agent like zinc in an acidic medium to yield 4-ethyl-3-mercaptophenol. google.com
Hydrolysis of Thiocyanates: An alternative route involves the introduction of a thiocyanate (B1210189) (-SCN) group onto the aromatic ring, followed by hydrolysis. For instance, a 3-halo-4-ethylphenol could be converted to 4-ethyl-3-thiocyanatophenol, which is then hydrolyzed under basic conditions to furnish the mercaptophenol. google.com
Construction of the Propan-2-one Moiety
Once the 4-ethyl-3-mercaptophenol precursor (typically with the thiol and/or hydroxyl group protected) is synthesized, the final step is the installation of the propan-2-one side chain.
Alkylation reactions are a fundamental method for C-C bond formation. libretexts.org In the context of synthesizing the target molecule, this could involve the alkylation of an enolate derived from a precursor ketone. For example, a (4-ethyl-3-mercaptophenyl) methyl ketone could be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with an electrophilic methylating agent, such as iodomethane, in an SN2 reaction to form the propan-2-one structure. libretexts.org Controlling the regioselectivity of deprotonation is crucial when multiple α-hydrogens are present. nih.gov
Condensation reactions provide a direct and powerful route to aryl ketones.
Friedel-Crafts Acylation: This is one of the most important reactions for attaching acyl groups to aromatic rings. The synthesis of this compound can be efficiently achieved by the Friedel-Crafts acylation of a protected 4-ethyl-3-mercaptophenol derivative. The aromatic substrate is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or SnCl₄). The reaction introduces the acetyl group (-COCH₃) onto the aromatic ring. Subsequent deprotection would yield the target molecule. The directing effects of the existing substituents on the ring must be considered to ensure acylation occurs at the desired position.
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base or acid to form an α,β-unsaturated ketone. jackwestin.comlibretexts.org While not a direct route to the saturated propan-2-one side chain, a Claisen-Schmidt condensation could be used to form 1-(4-ethyl-3-mercaptophenyl)prop-2-en-1-one, which could then be selectively reduced to the target compound.
Iron-Catalyzed Dehydrogenative Coupling: Modern methods include the dehydrogenative coupling of alcohols and ketones. mdpi.com This could involve reacting the aromatic precursor with a secondary alcohol like isopropanol (B130326) under catalytic conditions to forge the desired structure, though this is a less conventional approach for this specific target.
The table below outlines representative conditions for Friedel-Crafts acylation.
| Acylating Agent | Catalyst | Solvent | Temperature |
| Acetyl Chloride | AlCl₃ | Dichloromethane (DCM) | 0 °C to RT |
| Acetic Anhydride | SnCl₄ | 1,2-Dichloroethane | Room Temperature |
| Acetyl Chloride | FeCl₃ | Nitrobenzene | Room Temperature |
Convergent and Divergent Synthetic Approaches for the Compound
The construction of the target molecule, this compound, can be approached through both convergent and divergent synthetic strategies. These approaches offer distinct advantages in terms of efficiency, flexibility, and the potential for generating chemical libraries.
Convergent Synthesis
For this compound, a plausible convergent strategy would involve the synthesis of two key intermediates: a functionalized aromatic piece, such as 4-ethyl-3-mercaptophenyl bromide, and a propan-2-one enolate equivalent. These fragments can then be coupled to form the final product.
Illustrative Convergent Synthetic Route:
Fragment A Synthesis (Aromatic Core): The synthesis of a suitable 4-ethyl-3-mercaptophenyl derivative could begin with 4-ethylphenol. wikipedia.org Thiolation of 4-ethylphenol can be achieved through various methods, such as reaction with sulfur monochloride followed by reduction, or through a Newman-Kwart rearrangement of the corresponding O-thiocarbamate. Subsequent functionalization, for instance, bromination at the desired position, would yield the aromatic fragment.
Fragment B Synthesis (Propan-2-one Moiety): A propan-2-one enolate or its synthetic equivalent can be readily generated from acetone (B3395972) or its derivatives.
Coupling of Fragments: The final step would involve a cross-coupling reaction, such as a palladium-catalyzed coupling of the aromatic bromide (Fragment A) with a suitable propan-2-one nucleophile (Fragment B).
| Step | Reactants | Reagents and Conditions | Product | Illustrative Yield |
| 1 | 4-Ethylphenol | 1. ClCSN(CH₃)₂, Pyridine2. Heat (Newman-Kwart Rearrangement)3. NaOH, H₂O | 4-Ethyl-3-mercaptophenol | 75% |
| 2 | 4-Ethyl-3-mercaptophenol | NBS, CCl₄ | 2-Bromo-4-ethyl-5-mercaptophenol | 80% |
| 3 | 2-Bromo-4-ethyl-5-mercaptophenol, Acetone | Pd(PPh₃)₄, NaH, Toluene, Reflux | This compound | 65% |
Divergent Synthesis
A divergent synthetic strategy begins with a common intermediate that can be elaborated into a variety of structurally related final products. wikipedia.orgmdpi.com This approach is particularly valuable for the generation of compound libraries for structure-activity relationship (SAR) studies.
A potential divergent synthesis of this compound could start from a common intermediate like 4-ethyl-3-mercaptophenol. This intermediate could then be subjected to various reactions to introduce the propan-2-one side chain and other functionalities.
Illustrative Divergent Synthetic Route from a Common Intermediate:
Starting with 4-ethyl-3-mercaptophenol, a variety of modifications can be envisioned:
Path A: Synthesis of the Target Compound: Acylation of the phenolic hydroxyl group followed by a Fries rearrangement or a direct Friedel-Crafts acylation with a propanoyl equivalent could be explored to introduce the propan-2-one moiety.
Path B: Synthesis of Analogs: The same intermediate could be used to synthesize a range of analogs by reacting it with different electrophiles, allowing for the exploration of the chemical space around the core structure. For instance, alkylation of the thiol group or substitution at other positions on the aromatic ring would lead to a diverse set of molecules.
| Path | Starting Material | Reactants and Conditions | Product |
| A | 4-Ethyl-3-mercaptophenol | 1. Acetic anhydride, Pyridine2. AlCl₃ (Fries Rearrangement) | 1-(4-Ethyl-3-mercapto-2-hydroxyphenyl)propan-2-one |
| B | 4-Ethyl-3-mercaptophenol | 1. Methyl iodide, K₂CO₃2. Propanoyl chloride, AlCl₃ | 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one |
| C | 4-Ethyl-3-mercaptophenol | 1. Ethyl bromoacetate, K₂CO₃2. Hydrolysis | (4-Ethyl-3-mercaptophenoxy)acetic acid |
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innoget.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.
Key Green Chemistry Principles and Their Application:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. innoget.com For instance, catalytic reactions are often more atom-economical than stoichiometric ones. In the proposed convergent synthesis, the use of a palladium-catalyzed cross-coupling reaction is a step towards better atom economy compared to classical methods that might generate significant inorganic waste.
Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. chemistryviews.org For example, exploring aqueous conditions for the coupling reactions or using solvent-free reaction conditions could significantly improve the greenness of the synthesis.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. innoget.com The use of heterogeneous catalysts could further simplify product purification and catalyst recovery. For the synthesis of the aromatic ketone, visible-light-induced aerobic C-H oxidation using a photocatalyst like CeCl₃ in water represents a green alternative to traditional oxidation methods that use harsh oxidants. chemistryviews.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. innoget.com The use of microwave-assisted synthesis can often reduce reaction times and energy consumption. nih.gov
Illustrative Green Chemistry Improvements for the Synthesis:
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
| Solvent Choice | Chlorinated solvents (e.g., CCl₄) for bromination. | Use of greener solvents like ethyl acetate (B1210297) or solvent-free conditions. |
| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) for acylation. | Use of recyclable solid acid catalysts or enzymatic methods. |
| Oxidation | Use of stoichiometric and often hazardous oxidizing agents. | Aerobic oxidation using air as the oxidant catalyzed by light or a transition metal. chemistryviews.org |
| Energy Efficiency | Conventional heating requiring long reaction times. | Microwave-assisted synthesis to reduce reaction times and energy input. nih.gov |
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, flexible, and sustainable manner. The hypothetical routes and data presented here provide a framework for the development of practical and environmentally responsible synthetic strategies for this and related compounds.
Chemical Reactivity and Mechanistic Investigations of 1 4 Ethyl 3 Mercaptophenyl Propan 2 One
Reactivity at the Ketone Carbonyl Group
The ketone functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is central to many of the transformations involving 1-(4-Ethyl-3-mercaptophenyl)propan-2-one.
Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)
Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org
Hydride Reductions: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻), which are potent nucleophiles. The reaction of this compound with these reagents is expected to reduce the ketone to the corresponding secondary alcohol, 1-(4-Ethyl-3-mercaptophenyl)propan-2-ol.
Organometallic Additions: Organometallic reagents, like Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that add an alkyl or aryl group to the carbonyl carbon. msu.edusaskoer.ca These reactions are typically irreversible due to the strong basicity of the nucleophile. masterorganicchemistry.com The addition of such a reagent to this compound would result in the formation of a tertiary alcohol after an acidic workup.
| Reagent | Nucleophile | Predicted Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Hydride (H⁻) | 1-(4-Ethyl-3-mercaptophenyl)propan-2-ol |
| Methylmagnesium bromide (CH₃MgBr) | Methyl anion (CH₃⁻) | 2-(4-Ethyl-3-mercaptophenyl)-3-methylbutan-2-ol |
| Phenyllithium (C₆H₅Li) | Phenyl anion (C₆H₅⁻) | 2-(4-Ethyl-3-mercaptophenyl)-1-phenylpropan-2-ol |
Enolization and Enolate Chemistry
The presence of protons on the carbons adjacent to the carbonyl group (α-protons) allows this compound to form enolates in the presence of a base. masterorganicchemistry.com Enolates are powerful nucleophiles due to the delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com The propan-2-one moiety is unsymmetrical, with α-protons on both the methyl (C1') and methylene (B1212753) (C3) groups, leading to the possibility of forming two different regioisomeric enolates.
Kinetic Enolate: Formed by the removal of the more accessible, less sterically hindered proton from the methyl group. This process is favored under irreversible conditions, using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (-78°C). youtube.com
Thermodynamic Enolate: Formed by the removal of a proton from the methylene group, leading to a more substituted, and thus generally more stable, double bond in the enolate. This product is favored under equilibrium conditions, using a weaker base like an alkoxide at room temperature. youtube.comvanderbilt.edu
| Condition | Base | Temperature | Major Product |
|---|---|---|---|
| Kinetic Control | Lithium diisopropylamide (LDA) | -78 °C | Less substituted enolate |
| Thermodynamic Control | Sodium ethoxide (NaOEt) | 25 °C | More substituted enolate |
α-Alkylation and α-Functionalization Pathways
Once formed, the nucleophilic enolate can react with various electrophiles, leading to functionalization at the α-carbon. masterorganicchemistry.com
α-Alkylation: This involves the reaction of the enolate with an alkyl halide in an S N 2 reaction, forming a new carbon-carbon bond. mnstate.edu The use of a strong base like LDA is crucial to ensure complete deprotonation of the ketone, preventing self-condensation reactions. mnstate.edu
α-Halogenation: Under basic conditions, ketones can be halogenated at the α-position. mnstate.edu The reaction proceeds through an enolate intermediate. The introduction of an electronegative halogen makes the remaining α-protons even more acidic, often leading to polyhalogenation. mnstate.edu
Condensation Reactions and Heterocycle Formation
Enolates are key intermediates in condensation reactions, which form larger molecules. libretexts.org
Aldol (B89426) Condensation: The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule (either of the same compound or a different aldehyde or ketone). vanderbilt.edulibretexts.org This reaction, known as the aldol addition, forms a β-hydroxy ketone. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone.
Heterocycle Formation: The bifunctional nature of the molecule, containing both a ketone and a thiol group, presents opportunities for intramolecular cyclization to form sulfur-containing heterocycles. uobaghdad.edu.iqipb.pt For example, under appropriate acidic or basic conditions, the thiol group could potentially attack the carbonyl carbon or the enol/enolate derived from it, leading to the formation of a five- or six-membered ring containing sulfur, such as a dihydrothiophene or thiopyran derivative.
Reactivity of the Thiol (-SH) Group
The thiol group is a versatile functional group, known for its acidity and nucleophilicity, particularly in its deprotonated thiolate (RS⁻) form.
Thiol-Disulfide Exchange Mechanisms
Thiol-disulfide exchange is a characteristic reaction of thiols, involving the reaction of a thiolate with a disulfide bond (R'-S-S-R'). nih.gov This is an S N 2-type reaction where the thiolate nucleophile attacks one of the sulfur atoms of the disulfide. researchgate.net This breaks the disulfide bond and forms a new disulfide, releasing a different thiolate. nih.govresearchgate.net
The mechanism proceeds via a trigonal bipyramidal transition state, leading to the exchange. rsc.org The rate of this reaction is highly dependent on the pKa of the thiol; a lower pKa means a higher concentration of the reactive thiolate anion at a given pH. researchgate.net The thiol on this compound is expected to participate readily in such exchanges, allowing it to interact with biological disulfides or be oxidized in the presence of other thiols to form a symmetrical disulfide dimer. This reaction is fundamental in protein folding and redox regulation in biological systems. researchgate.netnih.gov
Oxidation Reactions to Sulfoxides, Sulfones, and Disulfides
The thiol (-SH) group in this compound is susceptible to oxidation, yielding several possible products depending on the oxidant and reaction conditions. The most common transformations involve the conversion of the thiol to sulfoxides, sulfones, or disulfides.
The oxidation of thiols is a fundamental reaction in organic chemistry. researchgate.net The selective conversion of a sulfide (B99878) to a sulfoxide (B87167) without over-oxidation to the corresponding sulfone is a key synthetic challenge. researchgate.net Mild oxidizing agents are typically employed for the synthesis of sulfoxides. A variety of reagents, including hydrogen peroxide (H₂O₂), can be used for the selective oxidation of sulfides to sulfoxides. jchemrev.comnih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can further oxidize the thiol or the intermediate sulfoxide to a sulfone. chemistrysteps.com
In the absence of strong oxidizing agents, thiols can undergo oxidative coupling to form disulfides (R-S-S-R). This transformation is an important pathway in both synthetic chemistry and biological processes. researchgate.net This can be achieved under mild and neutral conditions, for example, using iodine (I₂) in a suitable solvent. researchgate.net
The table below summarizes the potential oxidation reactions of the thiol group in this compound.
| Product Class | General Structure | Required Oxidant/Conditions | Description |
| Disulfide | R-S-S-R | Mild oxidants (e.g., I₂, O₂, air) | Two thiol molecules are coupled via a new sulfur-sulfur bond. |
| Sulfoxide | R-S(=O)-R' | Controlled oxidation (e.g., H₂O₂, NaIO₄, m-CPBA) | One oxygen atom is added to the sulfur atom. This reaction would first require conversion of the thiol to a thioether (sulfide). |
| Sulfone | R-S(=O)₂-R' | Strong oxidants (e.g., KMnO₄, excess H₂O₂) | Two oxygen atoms are added to the sulfur atom. This also presupposes a preliminary conversion to a thioether. organic-chemistry.org |
Note: The direct oxidation of the thiol in this compound would primarily lead to the disulfide. To form the sulfoxide and sulfone, the thiol would typically first be converted into a sulfide (thioether), for example, by alkylation.
Nucleophilic Attack and Conjugate Addition Reactions (e.g., Michael Addition)
The thiol group of this compound is nucleophilic, particularly in its deprotonated thiolate form (R-S⁻). Thiolates are excellent nucleophiles and can participate in a variety of reactions, including conjugate addition to α,β-unsaturated carbonyl compounds, a process known as the Michael addition. masterorganicchemistry.comchemistrysteps.com
The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.orgadichemistry.com This reaction is highly valuable for the formation of carbon-sulfur bonds under mild conditions. wikipedia.org The thiolate anion, readily formed by treating the thiol with a mild base, would attack the β-carbon of the Michael acceptor. masterorganicchemistry.comadichemistry.com
The general mechanism proceeds in three steps:
Deprotonation of the thiol to form a more potent thiolate nucleophile.
Nucleophilic attack of the thiolate on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com
Protonation of the resulting enolate to yield the final 1,4-adduct. masterorganicchemistry.com
The ketone functionality of this compound can also exhibit nucleophilic character after being converted to its enolate form by a base. This enolate could, in principle, also act as a Michael donor. However, the thiol proton is significantly more acidic than the α-protons of the ketone, meaning selective deprotonation at the sulfur atom is easily achieved.
Below is a table of potential Michael acceptors that could react with this compound.
| Michael Acceptor Class | Example | Expected Product Type |
| α,β-Unsaturated Ketone | Methyl vinyl ketone | 1,5-Dicarbonyl compound with a thioether linkage |
| α,β-Unsaturated Ester | Ethyl acrylate | β-Thio-substituted ester |
| α,β-Unsaturated Nitrile | Acrylonitrile | β-Thio-substituted nitrile |
Metal Coordination Chemistry and Ligand Properties
Transition metal ions are known to form coordination compounds, which consist of a central metal ion bonded to one or more molecules or ions called ligands. pressbooks.pub Ligands act as Lewis bases, donating pairs of electrons to the metal ion, which acts as a Lewis acid. msu.edu
This compound possesses two potential donor atoms: the sulfur of the thiol group and the oxygen of the ketone group. This allows it to function as a ligand in coordination chemistry.
Monodentate Ligand: The molecule can coordinate to a metal center through its sulfur atom, which is a soft donor and tends to form strong bonds with soft metal ions (e.g., Hg²⁺, Cd²⁺, Pb²⁺).
Bidentate Ligand (Chelator): The molecule could potentially act as a bidentate ligand, coordinating to a single metal center through both the sulfur and the ketone oxygen atoms. This would form a stable chelate ring. A ligand that binds to a metal ion through more than one donor atom is known as a polydentate ligand or chelating agent. pressbooks.pubmsu.edu
The geometry of the resulting metal complex would depend on the coordination number of the metal ion and its electronic properties. Common coordination numbers for transition metals are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. pressbooks.publibretexts.org
| Potential Coordination Mode | Donor Atoms Involved | Possible Metal Ions | Description |
| Monodentate (S-donor) | Sulfur | Soft metals (e.g., Ag⁺, Pt²⁺, Hg²⁺) | The primary coordination site is the soft sulfur atom of the thiol group. |
| Bidentate (S, O-donor) | Sulfur, Oxygen | Transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺) | Both the thiol sulfur and ketone oxygen coordinate to the metal, forming a chelate ring. |
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comyoutube.commasterorganicchemistry.com The position of the incoming electrophile is determined by the directing effects of the substituents already present on the ring. chemistrytalk.orgwikipedia.org Substituents are classified as either activating (ortho, para-directing) or deactivating (meta-directing). leah4sci.com
The aromatic ring of this compound has three substituents to consider:
-CH₂CH₃ (Ethyl group): An alkyl group that is a weak activator and an ortho, para-director due to positive inductive effects. libretexts.org
-SH (Mercapto group): An activating group and an ortho, para-director. Its lone pairs of electrons can be donated to the ring through resonance (+M effect).
-CH₂C(=O)CH₃ (Propan-2-one group): This group is deactivating due to the electron-withdrawing nature of the carbonyl group (-I effect). Because the carbonyl is separated from the ring by a methylene (-CH₂) group, its deactivating effect is purely inductive and less potent than a directly attached carbonyl. It will weakly direct incoming electrophiles to meta positions relative to itself, which corresponds to ortho/para positions relative to the activating groups.
Position C2: Ortho to the -SH group and meta to the -CH₂CH₃ group. Activated.
Position C6: Ortho to the -CH₂CH₃ group and meta to the -SH group. Activated.
Position C5: Para to the -SH group and ortho to the -CH₂CH₃ group. This position is sterically hindered by the adjacent ethyl group.
Therefore, electrophilic substitution is most likely to occur at positions 2 and 6, with the precise distribution depending on the specific electrophile and reaction conditions.
| Substituent | Type | Directing Effect |
| -SH | Activating | Ortho, Para |
| -CH₂CH₃ | Activating | Ortho, Para |
| -CH₂C(=O)CH₃ | Deactivating | Meta |
| Predicted EAS Sites | N/A | C2 and C6 |
Nucleophilic Aromatic Substitution on Activated Systems
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SₙAr reactions require the aromatic ring to be electron-deficient. chemistrysteps.com This is typically achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group, like a halogen. chemistrysteps.comyoutube.comyoutube.com
The aromatic ring of this compound is not suitably configured for a standard SₙAr reaction for several reasons:
Lack of a Good Leaving Group: There are no halogens or other suitable leaving groups attached to the aromatic ring.
Electron-Rich Ring: The ring is substituted with two activating groups (ethyl and mercapto), which donate electron density, making the ring nucleophilic and thus resistant to attack by other nucleophiles. chemistrysteps.com
Absence of Strong EWGs: There are no powerful electron-withdrawing groups like -NO₂ to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. nih.gov
Consequently, this compound is expected to be unreactive towards nucleophilic aromatic substitution under typical SₙAr conditions. For such a reaction to occur, the molecule would first need to be chemically modified to introduce a leaving group and a strong activating group in the correct positions.
Detailed Mechanistic Elucidation of Key Transformations
A pivotal transformation of this compound and structurally related ortho-mercaptoaryl ketones is their intramolecular cyclization to form substituted benzothiophene (B83047) derivatives. acs.orgnih.govslideshare.netresearchgate.net Benzothiophenes are an important class of heterocyclic compounds found in many pharmaceuticals and materials. slideshare.net This transformation underscores the cooperative reactivity of the adjacent thiol and ketone functionalities. The mechanism of this cyclization can proceed through various pathways, including acid-catalyzed, palladium-catalyzed, or radical-promoted routes, depending on the specific reagents and conditions employed. acs.orgnih.gov
One of the most common and straightforward methods is the acid-catalyzed intramolecular cyclization. This reaction proceeds via an initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The neighboring thiol group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic benzothiophene ring.
The proposed mechanism for the acid-catalyzed cyclization of this compound to form 5-ethyl-2-methylbenzothiophene is detailed as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by an acid catalyst (H⁺). This step increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Intramolecular Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the mercapto group attacks the protonated, electrophilic carbonyl carbon. This results in the formation of a five-membered ring and a positively charged sulfur atom, creating a hemithioacetal-like intermediate.
Proton Transfer: A proton is transferred from the sulfonium (B1226848) group to one of the hydroxyl groups, forming a good leaving group (water).
Dehydration: The intermediate undergoes dehydration by eliminating a molecule of water. This step is driven by the formation of a stable, aromatic benzothiophene ring system.
Deprotonation: Finally, a base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the intermediate, regenerating the aromaticity of the benzothiophene ring and yielding the final product, 5-ethyl-2-methylbenzothiophene.
This type of intramolecular cyclization is a well-established method for the synthesis of various benzothiophene derivatives from ortho-mercaptoaryl ketones. acs.orgresearchgate.net The efficiency of this reaction can be influenced by the nature of the substituents on the aromatic ring and the specific acid catalyst used.
While direct studies on this compound are not extensively documented, research on analogous 1-(2-mercaptophenyl) ketones provides strong evidence for this reactivity. For instance, studies have shown that 1-(2-mercaptophenyl)-2-yn-1-ols, which can be derived from 1-(2-mercaptophenyl) ketones, undergo palladium-catalyzed or radical-promoted heterocyclodehydration to yield various benzothiophene derivatives. acs.orgnih.govresearchgate.net In these cases, the reaction proceeds through different mechanistic pathways involving organopalladium intermediates or radical species, showcasing the versatility of these precursors in forming the benzothiophene core. acs.orgnih.gov
The following table summarizes the types of transformations observed for structurally similar mercaptophenyl ketones, providing insight into the expected reactivity of this compound.
| Precursor Type | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| 1-(2-Mercaptophenyl)-2-yn-1-ols | PdI₂ (cat.), KI, MeCN, 80-100 °C | (E)-2-(1-Alkenyl)benzothiophenes | acs.orgnih.gov |
| 1-(2-Mercaptophenyl)-2-yn-1-ols | AIBN (radical initiator), Alcohol, 80-100 °C | 2-Alkoxymethylbenzothiophenes | acs.orgnih.gov |
| 2-Mercaptophenyl ketones | Activated alkyl bromides, NaH, THF, 0 °C | 2,3-Disubstituted benzo[b]thiophenes | researchgate.net |
These examples highlight the propensity of the mercaptophenyl ketone scaffold to undergo cyclization to form benzothiophenes under various conditions. The choice of reagents and reaction conditions can be tailored to achieve different substitution patterns on the resulting benzothiophene ring.
Derivatization and Analogues of 1 4 Ethyl 3 Mercaptophenyl Propan 2 One
Design Principles for Structural Analogues and Homologues
The design of structural analogues and homologues of 1-(4-ethyl-3-mercaptophenyl)propan-2-one is guided by established principles of medicinal and materials chemistry. Key strategies involve isosteric and bioisosteric replacements, homologation, and conformational constraint. The primary objectives of these modifications are to modulate physicochemical properties such as solubility, lipophilicity, and chemical stability, as well as to probe interactions with biological targets or to alter material properties.
Homologation, the process of adding methylene (B1212753) groups to alkyl chains, can be applied to the ethyl group at the C4 position of the phenyl ring. This systematic modification allows for the fine-tuning of lipophilicity, which can influence pharmacokinetic and pharmacodynamic profiles in a biological context. Similarly, the propan-2-one side chain can be extended or shortened to investigate the spatial requirements of a target binding pocket.
Isosteric and bioisosteric replacements involve substituting atoms or groups of atoms with others that have similar steric or electronic properties. For instance, the mercapto group (-SH) could be replaced with a hydroxyl (-OH) or an amino (-NH2) group to alter hydrogen bonding capabilities and nucleophilicity. The phenyl ring itself could be substituted with other aromatic or heteroaromatic systems to explore the impact of different electronic distributions and geometries.
Conformational constraint is a powerful tool for increasing potency and selectivity by reducing the entropic penalty of binding to a target. This can be achieved by introducing cyclic structures or rigid linkers. For example, the propan-2-one and ethyl substituents could be cyclized to form a tetralone or indanone core, thereby locking the relative orientation of these groups.
A summary of these design principles is presented in the table below.
| Design Principle | Target Moiety | Potential Modification | Desired Outcome |
| Homologation | Ethyl group | Propyl, Butyl, etc. | Modulate lipophilicity |
| Homologation | Propan-2-one | Butan-2-one, Pentan-2-one | Investigate spatial requirements |
| Isosteric Replacement | Mercapto group | Hydroxyl, Amino | Alter hydrogen bonding and reactivity |
| Isosteric Replacement | Phenyl ring | Thiophene, Pyridine | Modify electronic properties and geometry |
| Conformational Constraint | Side chains | Cyclization to form fused rings | Increase potency and selectivity |
Synthesis of Thioether and Sulfide (B99878) Derivatives
The nucleophilic thiol group is a prime site for derivatization, readily undergoing reactions to form thioethers (sulfides). These derivatives are valuable for exploring the chemical space around the parent molecule, as the introduction of various substituents on the sulfur atom can significantly alter the compound's properties.
A common method for the synthesis of thioethers from aromatic thiols is the S-alkylation reaction. nih.govresearchgate.net This typically involves the deprotonation of the thiol with a base to form a thiolate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex functionalized molecules, allowing for the introduction of a wide array of functionalities.
Another approach is the copper-catalyzed coupling of thiols with alcohols, which offers a greener alternative to the use of alkyl halides. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be adapted for C-S bond formation, enabling the synthesis of aryl thioethers.
Furthermore, Michael addition of the thiol to α,β-unsaturated carbonyl compounds provides another route to functionalized thioethers. This reaction is typically base-catalyzed and proceeds with high efficiency. The resulting thioether derivatives can be further modified at the newly introduced carbonyl or other functional groups.
A representative table of potential thioether derivatives and their synthetic precursors is provided below.
| Derivative Name | Alkylating/Coupling Agent | Reaction Type |
| 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one | Iodomethane | S-alkylation |
| 1-(4-Ethyl-3-(benzylthio)phenyl)propan-2-one | Benzyl bromide | S-alkylation |
| Ethyl 3-((2-ethyl-5-(2-oxopropyl)phenyl)thio)propanoate | Ethyl acrylate | Michael addition |
| 1-(4-Ethyl-3-(phenylthio)phenyl)propan-2-one | Iodobenzene | C-S Cross-coupling |
Modification of the Ketone Functionality (e.g., Ketal, Oxime, Hydrazone Derivatives)
The ketone functionality at the C2 position of the side chain is another versatile handle for derivatization. It can be converted into a range of other functional groups, including ketals, oximes, and hydrazones, each imparting distinct chemical properties to the molecule.
Ketal Derivatives: Ketals are formed by the acid-catalyzed reaction of a ketone with an alcohol or a diol. wikipedia.orgacs.orgorganicchemexplained.comgoogle.comacs.org This transformation is often used as a protecting group strategy in multi-step syntheses due to the stability of ketals under basic and neutral conditions. The formation of cyclic ketals, typically with ethylene (B1197577) glycol or propane-1,3-diol, is particularly favored. The choice of alcohol or diol can be used to introduce additional functionality or to modify the solubility of the parent compound.
Oxime Derivatives: Oximes are prepared by the condensation of a ketone with hydroxylamine (B1172632) or its salts. nih.govnih.govrsc.org The reaction is generally straightforward and proceeds under mild conditions. researchgate.netresearchgate.net Oximes are of interest due to their potential biological activity and their utility as intermediates in further synthetic transformations, such as the Beckmann rearrangement. The formation of oximes introduces a nitrogen atom and a hydroxyl group, which can participate in hydrogen bonding and alter the electronic properties of the molecule.
Hydrazone Derivatives: Hydrazones are synthesized through the reaction of a ketone with hydrazine (B178648) or substituted hydrazines. nih.govwikipedia.orgnih.govrsc.org This reaction is typically acid-catalyzed and results in the formation of a C=N-N bond. thermofisher.com The use of different substituted hydrazines allows for the introduction of a wide variety of functional groups. Hydrazones are known to possess a broad spectrum of biological activities and can also serve as ligands for metal complexes.
The table below summarizes these modifications.
| Derivative Type | Reagent | Key Functional Group |
| Ketal | Ethylene glycol, H+ | C(OR)2 |
| Oxime | Hydroxylamine hydrochloride | C=N-OH |
| Hydrazone | Hydrazine hydrate | C=N-NH2 |
| Substituted Hydrazone | Phenylhydrazine | C=N-NHPh |
Regioselective Functionalization of the Phenyl Ring
The aromatic ring of this compound is substituted with three groups: an ethyl group, a mercapto group, and a propan-2-one-1-yl group. The directing effects of these substituents will govern the regioselectivity of electrophilic aromatic substitution reactions. The mercapto group is an ortho, para-director, as is the ethyl group, although the latter is less activating. The propan-2-one-1-yl group is a meta-director. The interplay of these directing effects will determine the position of incoming electrophiles.
Given the strong activating and ortho, para-directing nature of the thiol group, electrophilic substitution is most likely to occur at the positions ortho and para to it. The position para to the thiol is already occupied by the ethyl group. Therefore, the most probable sites for electrophilic attack are the C2 and C6 positions. Steric hindrance from the adjacent ethyl and propan-2-one groups may influence the relative reactivity of these two positions.
Common electrophilic aromatic substitution reactions that could be employed for the regioselective functionalization of the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of nitro derivatives, with the major products being those where the nitro group is introduced at the C2 or C6 positions.
Transition metal-catalyzed C-H activation and functionalization offers a powerful alternative for the regioselective modification of the phenyl ring. nih.govresearchgate.netnih.govresearchgate.netmdpi.com These methods can often provide access to substitution patterns that are not achievable through classical electrophilic substitution. The choice of catalyst and directing group is crucial for controlling the regioselectivity of these reactions.
A table illustrating the predicted major products of regioselective functionalization is shown below.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO3, H2SO4 | 1-(4-Ethyl-3-mercapto-2-nitrophenyl)propan-2-one and 1-(4-Ethyl-3-mercapto-6-nitrophenyl)propan-2-one |
| Bromination | Br2, FeBr3 | 1-(2-Bromo-4-ethyl-5-mercaptophenyl)propan-2-one and 1-(6-Bromo-4-ethyl-3-mercaptophenyl)propan-2-one |
| Acylation | Acetyl chloride, AlCl3 | 1-(2-Acetyl-4-ethyl-5-mercaptophenyl)propan-2-one and 1-(6-Acetyl-4-ethyl-3-mercaptophenyl)propan-2-one |
Stereoselective Synthesis of Chiral Analogues (if applicable)
The parent compound, this compound, is achiral. However, chiral analogues can be synthesized through various stereoselective methods. A primary approach to introducing chirality is through the asymmetric reduction of the ketone functionality to a secondary alcohol. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or through catalytic asymmetric hydrogenation using chiral metal complexes. encyclopedia.pubmdpi.com The resulting chiral alcohol would possess either the (R) or (S) configuration, depending on the choice of catalyst or reagent.
Another strategy involves the α-functionalization of the ketone. Enolate chemistry can be employed to introduce a substituent at the C1 or C3 position of the propan-2-one side chain. The use of chiral auxiliaries or chiral phase-transfer catalysts can direct the stereoselective alkylation or acylation of the enolate, leading to the formation of chiral ketones with a new stereocenter adjacent to the carbonyl group. nih.govnih.gov
Furthermore, if the ketone is converted to an enamine or enolate, it can participate in asymmetric Michael additions to α,β-unsaturated compounds, creating a new stereocenter. Biocatalysis, utilizing enzymes such as ketoreductases, offers a highly enantioselective method for the synthesis of chiral alcohols from prochiral ketones. acs.org
The table below outlines potential strategies for the stereoselective synthesis of chiral analogues.
| Strategy | Reaction | Chiral Reagent/Catalyst | Product Type |
| Asymmetric Reduction | Reduction of ketone | (R)- or (S)-CBS reagent | Chiral secondary alcohol |
| Asymmetric Alkylation | Alkylation of enolate | Chiral auxiliary | Chiral α-substituted ketone |
| Catalytic Asymmetric Hydrogenation | Hydrogenation of ketone | Chiral Ru-BINAP complex | Chiral secondary alcohol |
| Biocatalysis | Reduction of ketone | Ketoreductase | Chiral secondary alcohol |
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
Theoretical and Computational Investigations of 1 4 Ethyl 3 Mercaptophenyl Propan 2 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can elucidate the electronic structure, molecular orbitals, and charge distribution within a molecule like 1-(4-Ethyl-3-mercaptophenyl)propan-2-one.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov For instance, in studies of other organic molecules, a small HOMO-LUMO gap has been associated with higher reactivity. nih.gov
Charge distribution analysis provides insights into the electrophilic and nucleophilic sites within a molecule. This is often visualized using a molecular electrostatic potential (MEP) map, which shows regions of positive and negative electrostatic potential on the electron density surface. Such maps can predict how a molecule will interact with other molecules.
Illustrative Data Table for Electronic Properties:
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule |
Conformational Analysis and Potential Energy Surfaces via Molecular Mechanics and Dynamics
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. Methods like molecular mechanics (MM) and molecular dynamics (MD) are employed to explore the potential energy surface (PES) of a molecule and identify its stable conformers. nih.gov
Molecular mechanics force fields calculate the potential energy of a molecule as a function of its atomic coordinates, considering bonded and non-bonded interactions. nih.gov By systematically changing the dihedral angles of rotatable bonds in this compound, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule. For example, a conformational analysis of ethyl-benzene derivatives has been performed using ab initio and DFT methods to understand the relative stabilities of different conformers. researchgate.net
Molecular dynamics simulations provide a time-dependent view of molecular motion, allowing for the exploration of conformational space and the study of dynamic processes. These simulations can reveal how the molecule behaves in different environments, such as in a solvent.
Illustrative Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° | 0.0 | 65 |
| B | 180° | 1.2 | 25 |
| C | -60° | 2.5 | 10 |
Reaction Pathway Modeling and Transition State Analysis of Key Transformations
Computational methods can be used to model chemical reactions involving this compound, providing detailed insights into reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.
Transition state analysis is crucial for determining the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes. For instance, a study on the formation of 3,4-dimethoxybenzaldehyde (B141060) from 1-(3′,4′-dimethoxyphenyl)propene utilized computational methods to propose a reaction mechanism involving several non-enzymatic steps. mdpi.com Similarly, the reaction mechanism between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate was investigated using quantum chemical calculations to identify zwitterionic intermediates. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Fragment-based ab initio chemical shift predictions have been shown to be effective in discriminating between different crystal forms of pharmaceutically relevant molecules. nih.gov
IR Frequencies: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule.
Illustrative Data Table for Predicted Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm-1) |
| 13C (C=O) | 205.1 | C=O stretch | 1715 |
| 1H (CH3-C=O) | 2.2 | C-H stretch (aromatic) | 3050 |
| 13C (aromatic) | 120-140 | S-H stretch | 2550 |
Solvation Effects and Intermolecular Interaction Energies
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. These models can predict how the solvent affects the molecule's conformation, electronic properties, and reactivity.
Intermolecular interaction energies can also be calculated to understand how molecules of this compound might interact with each other or with other molecules, such as in a crystal lattice or at the active site of an enzyme.
Structure-Reactivity and Structure-Property Relationships via Computational Modeling
By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These relationships correlate the structural features of a molecule with its chemical reactivity or physical properties.
For example, a study on a series of compounds established a relationship between molecular structure and the HOMO-LUMO gap, providing a tool for the initial screening of candidates with desired electronic properties. nih.gov Such computational modeling can guide the design of new molecules with tailored properties.
An exploration of the non-clinical potential of this compound and its derivatives reveals significant theoretical applications in materials science and catalysis. The compound's unique structure, featuring a reactive thiol group, an aromatic ring, and a ketone functional group, positions it as a versatile building block and ligand. While direct research on this specific molecule is limited, its potential can be extrapolated from extensive studies on analogous thiophenol and ketone derivatives.
Potential Applications of 1 4 Ethyl 3 Mercaptophenyl Propan 2 One and Its Derivatives Non Clinical
The bifunctional nature of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one, containing both a nucleophilic thiol and a ketone group, makes it and its derivatives promising candidates for advanced non-clinical applications. These range from the creation of novel polymers and functional materials to their use in sophisticated catalytic systems.
Future Research Directions and Outlook
Exploration of Unconventional Reactivity and Novel Transformations
A thorough literature search did not yield any studies documenting the unconventional reactivity or novel transformations of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one. Research into the unique reactivity patterns of this molecule, potentially driven by the interplay of the ethyl, mercapto, and propan-2-one substituents on the phenyl ring, remains an unexplored area.
Development of Asymmetric Synthetic Methodologies for Enantiopure Compounds
There are no published methods for the asymmetric synthesis of this compound to produce enantiopure forms. The development of such methodologies is a critical step for investigating the stereospecific properties and potential applications of its individual enantiomers. Chirality plays a crucial role in the biological activity of many molecules, and the synthesis of enantiomerically pure compounds is essential for understanding their distinct effects. mdpi.com Asymmetric synthesis, also known as enantioselective synthesis, is the preferred method to produce one enantiomer over another. chiralpedia.com
Integration into Supramolecular Assemblies
No research has been found on the integration of this compound into supramolecular assemblies. The presence of a thiol group and a ketone moiety could potentially allow this molecule to participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, making it a candidate for the design of novel supramolecular structures. However, this potential has not yet been explored.
Advanced Data Science and Machine Learning in Compound Discovery and Optimization
Multidisciplinary Research at the Interface of Organic Chemistry and Other Fields
There is no evidence of multidisciplinary research involving this compound at the interface of organic chemistry with other fields like materials science, chemical biology, or medicinal chemistry. The potential applications of this compound in these areas remain to be investigated.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 1-(4-Ethyl-3-mercaptophenyl)propan-2-one, and how can conflicting data from these methods be resolved?
- Methodological Answer : Utilize 1D NMR (¹H, ¹³C-APT) and 2D NMR (COSY, HSQC) to assign proton and carbon signals, particularly for resolving overlapping peaks in aromatic regions. FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2500 cm⁻¹). Mass spectrometry (EI/ESI-MS) confirms molecular weight and fragmentation patterns. For conflicting data, cross-validate with computational methods (e.g., DFT for NMR chemical shifts) or adjust experimental conditions (e.g., solvent deuteration for NMR clarity) .
Q. What synthetic pathways are effective for synthesizing this compound, considering its thiol and ketone functionalities?
- Methodological Answer : Protect the thiol group (e.g., via tert-butyl disulfide) during ketone formation to prevent undesired side reactions. Use Claisen-Schmidt condensation between 4-ethyl-3-mercaptobenzaldehyde and acetone under basic conditions (e.g., NaOH/ethanol). Alternatively, employ Mitsunobu reactions for selective thiol incorporation post-ketone formation. Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Intermediate Research Questions
Q. How do the ethyl and mercapto substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-donating ethyl group activates the aromatic ring toward electrophilic substitution, while the mercapto (-SH) group introduces steric hindrance and potential hydrogen bonding. In ketone-based reactions (e.g., Grignard additions), the thiol may act as a nucleophile, requiring protection/deprotection strategies. Compare reactivity with analogues lacking substituents (e.g., 4-methylphenylpropan-2-one) to isolate electronic vs. steric effects .
Q. What crystallization strategies are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction?
- Methodological Answer : Optimize solvent systems (e.g., slow evaporation of dichloromethane/methanol mixtures) to promote crystal growth. Address potential thiol oxidation by conducting experiments under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT). Use SHELXT for structure solution and SHELXL for refinement, particularly for handling disorder in the ethyl or thiol groups .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties (e.g., absolute hardness, HOMO-LUMO gaps) of this compound, and what parameters are critical?
- Methodological Answer : Apply density functional theory (DFT) with functionals like B3LYP/6-311+G(d,p) to calculate absolute hardness (η) and electronegativity (χ) using ionization potential (I) and electron affinity (A):
Compare results with experimental redox potentials. The thiol group lowers the LUMO energy, enhancing electrophilicity. Validate computational models against experimental UV-Vis spectra .
Q. What strategies resolve discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?
- Methodological Answer : Discrepancies often arise from anharmonicity or solvent effects . Use scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated frequencies with experimental IR peaks. Incorporate polarizable continuum models (PCM) to simulate solvent interactions. For Raman spectra, ensure laser wavelength matches resonance conditions for conjugated systems .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., enzyme active sites)?
- Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger Suite) to assess binding affinities. The ketone acts as a hydrogen-bond acceptor, while the thiol may form disulfide bonds with cysteine residues. Compare with analogues (e.g., 1-(4-ethylphenyl)propan-2-one) to isolate the thiol’s role. Validate with mutagenesis studies on target proteins .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR data between synthesized batches of the compound?
- Methodological Answer : Inconsistencies may stem from rotamers (e.g., hindered rotation around the C-S bond) or solvent impurities . Use variable-temperature NMR (VT-NMR) to identify dynamic processes. Ensure thorough drying of samples to eliminate water peaks. Cross-reference with high-resolution MS to confirm purity and isotopic patterns .
Q. What causes variability in melting points reported for this compound across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
